molecular formula C19H19ClN4O7S B2964523 N1-(2-chlorobenzyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide CAS No. 868982-24-5

N1-(2-chlorobenzyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide

Cat. No.: B2964523
CAS No.: 868982-24-5
M. Wt: 482.89
InChI Key: KVJNXSVKQGPQPU-UHFFFAOYSA-N
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Description

N1-(2-chlorobenzyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a synthetic oxalamide derivative designed for advanced biochemical and pharmacological research. This compound integrates two distinct pharmacophores: a 2-chlorobenzyl group and an oxazolidinone ring modified with a 4-nitrophenylsulfonyl moiety. The oxalamide core is a versatile scaffold known for its role in molecular recognition and its application in developing enzyme inhibitors and functional materials . The specific structural features of this compound, particularly the sulfonyl oxazolidine group, suggest potential for interaction with various enzymatic targets. Similar sulfonyl-containing heterocycles are frequently explored in medicinal chemistry for their ability to bind active sites and modulate biological activity . As a research chemical, it is a candidate for investigating structure-activity relationships in projects targeting hydrolases or transferases. The 4-nitrobenzenesulfonyl group can serve as a versatile chemical handle for further synthetic elaboration, making the compound a valuable intermediate in parallel synthesis and library development for high-throughput screening. This product is For Research Use Only. Not for human or veterinary or therapeutic use. Researchers should rely on their own experimental data to determine the compound's specific properties, mechanism of action, and research applications.

Properties

IUPAC Name

N'-[(2-chlorophenyl)methyl]-N-[[3-(4-nitrophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O7S/c20-16-4-2-1-3-13(16)11-21-18(25)19(26)22-12-17-23(9-10-31-17)32(29,30)15-7-5-14(6-8-15)24(27)28/h1-8,17H,9-12H2,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVJNXSVKQGPQPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(N1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])CNC(=O)C(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-chlorobenzyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and comparisons with related compounds.

The synthesis of this compound typically involves the reaction of 2-chlorobenzylamine with 4-nitrophenylsulfonyl chloride and oxalyl chloride under controlled conditions. The reaction is performed in anhydrous solvents to prevent hydrolysis.

Reaction Scheme

  • Starting Materials :
    • 2-chlorobenzylamine
    • 4-nitrophenylsulfonyl chloride
    • Oxalyl chloride
  • Procedure :
    • Dissolve the reactants in anhydrous dichloromethane.
    • Add oxalyl chloride dropwise while maintaining a low temperature.
    • Stir the mixture at room temperature and purify via recrystallization or chromatography.

Biological Activity

This compound exhibits a variety of biological activities, primarily due to its oxazolidinone structure, which is known for antimicrobial properties.

Antimicrobial Activity

Research indicates that oxazolidinones, including derivatives like this compound, are effective against multidrug-resistant Gram-positive bacteria. The mechanism typically involves inhibition of bacterial protein synthesis by binding to the ribosomal subunit.

Activity Mechanism Reference
AntibacterialInhibits protein synthesisMichalska et al. (2012)
Potential for anxiety treatmentModulates neurotransmitter activityJindal et al. (2013)

Cytotoxicity

Studies have shown that certain oxazolidinone derivatives can exhibit cytotoxic effects on cancer cell lines. The specific activity of this compound against various cancer types is still under investigation but shows promise in preliminary assays.

The mechanism by which this compound exerts its effects involves:

  • Binding to Ribosomal RNA : The compound likely binds to the 50S ribosomal subunit, blocking peptide bond formation.
  • Interference with Signal Transduction : It may also affect signaling pathways involved in cell proliferation and survival.

Comparative Analysis

When compared to similar compounds, such as linezolid and other oxazolidinones, this compound displays unique pharmacokinetic properties due to its chlorobenzene and nitro substituents.

Compound Activity Unique Features
LinezolidAntimicrobialFirst approved oxazolidinone
N1-(2-chlorobenzyl)-N2-(...)-oxalamideAntimicrobial, CytotoxicContains both chlorobenzene and nitro groups

Case Studies

Several case studies have explored the efficacy of oxazolidinone derivatives in treating infections caused by resistant strains of bacteria. For instance, a study highlighted the effectiveness of similar compounds against MRSA, showcasing the potential for clinical applications.

Comparison with Similar Compounds

Comparative Analysis with Similar Oxalamide Derivatives

Target Compound vs. Antiviral Oxalamides ()

Compounds 13–15 in share the N1-(4-chlorophenyl)oxalamide core but differ in the N2-substituent, which includes thiazole-pyrrolidine hybrids. For example:

  • Compound 13 : N2-((5-(2-hydroxyethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl).
  • Key Differences : The target compound replaces the thiazole-pyrrolidine moiety with a sulfonyloxazolidine group, likely altering steric bulk and hydrogen-bonding capacity.

Synthesis : Both classes use oxalamide coupling (e.g., chloroacetyl chloride reactions), but the target compound’s sulfonylation step (e.g., introducing the 4-nitrophenylsulfonyl group) diverges from thiazole-forming pathways .

Target Compound vs. Flavoring Agents ()
  • N1-substituent : 2,4-dimethoxybenzyl (electron-donating groups).
  • N2-substituent: Pyridinylethyl (enhancing water solubility).
Table 1: Key Comparisons
Compound N1-Substituent N2-Substituent Molecular Weight (g/mol) Notable Properties/Activities
Target Compound 2-Chlorobenzyl (3-(4-Nitrophenylsulfonyl)oxazolidinyl)methyl ~485 (estimated) Potential enzyme inhibition (CYP3A4)
FL-no:16.099 () 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl 372.4 Umami flavoring; NOEL = 100 mg/kg/day
Compound 13 () 4-Chlorophenyl Thiazole-pyrrolidine hybrid 478.14 Antiviral (HIV entry inhibition)
CAS 868981-97-9 () 3-Morpholinopropyl (3-(4-Nitrophenylsulfonyl)oxazolidinyl)methyl 485.5 Structural analog with morpholine

Metabolic and Toxicological Profiles

  • CYP Inhibition : Structurally related oxalamides (e.g., S5456 in ) show moderate CYP3A4 inhibition (51% at 10 µM), suggesting the nitro-sulfonyl group in the target compound may enhance enzyme interaction .

Key Structural Determinants of Activity

    Q & A

    Q. What synthetic methodologies are commonly employed to prepare N1-(2-chlorobenzyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide?

    The compound is typically synthesized via multi-step reactions involving:

    • Amide bond formation : Oxalamide derivatives are generated by coupling amines with oxalyl chloride intermediates under anhydrous conditions, often using triethylamine (TEA) as a base in dichloromethane (DCM) .
    • Sulfonylation : The oxazolidin-2-ylmethyl group is introduced via sulfonylation of a hydroxyl or amine intermediate using 4-nitrophenylsulfonyl chloride in the presence of dimethylaminopyridine (DMAP) as a catalyst .
    • Purification : Crude products are purified via silica gel column chromatography, with yields ranging from 35% to 52% depending on steric hindrance and reaction optimization .

    Q. How is the structural integrity of the compound validated post-synthesis?

    Structural confirmation relies on:

    • NMR spectroscopy : 1H^1H and 13C^{13}C NMR identify proton environments (e.g., aromatic protons at δ 7.41–7.82 ppm for chlorobenzyl groups) and carbon backbone connectivity .
    • Mass spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H+^+]+^+ ions) with deviations <2 ppm .
    • HPLC purity : Reverse-phase HPLC with UV detection ensures >90% purity, critical for biological assays .

    Advanced Research Questions

    Q. How do reaction conditions influence the stereochemical outcome of the oxazolidin-2-ylmethyl group?

    The stereochemistry of the oxazolidin-2-ylmethyl moiety is sensitive to:

    • Solvent polarity : Polar aprotic solvents (e.g., DMF) favor trans-configuration due to reduced steric strain during sulfonylation .
    • Temperature : Lower temperatures (0–10°C) suppress racemization, as observed in analogous oxalamide syntheses .
    • Chiral auxiliaries : Use of enantiopure amines or catalysts (e.g., DMAP derivatives) can induce asymmetric induction, though this requires optimization for each substrate .

    Q. What analytical strategies resolve contradictory data between NMR and crystallographic studies for this compound?

    Discrepancies in structural assignments (e.g., rotational isomerism in solution vs. solid-state conformation) are addressed via:

    • Variable-temperature NMR : Detects dynamic processes (e.g., hindered rotation of the 4-nitrophenylsulfonyl group) by observing coalescence of split signals at elevated temperatures .
    • X-ray crystallography : Provides unambiguous confirmation of bond angles and torsional conformations (e.g., nitro group dihedral angles deviating by 16.7° from the aromatic plane) .
    • DFT calculations : Computational modeling (e.g., B3LYP/6-31G*) predicts stable conformers and validates experimental observations .

    Q. How can the bioactivity of this compound be rationalized through structure-activity relationship (SAR) studies?

    Key SAR insights include:

    • Electron-withdrawing groups : The 4-nitrophenylsulfonyl group enhances metabolic stability and binding affinity to hydrophobic enzyme pockets (e.g., cytochrome P450 isoforms) .
    • Chlorobenzyl moiety : Substitution at the 2-position improves membrane permeability compared to para-substituted analogs, as demonstrated in cellular uptake assays .
    • Oxalamide linker : Flexibility of the oxalamide spacer allows for optimal hydrogen bonding with target proteins, critical for antiviral or enzyme inhibition activity .

    Methodological Considerations

    Q. What strategies optimize reaction yields for large-scale synthesis?

    • Stepwise purification : Intermediate isolation (e.g., via flash chromatography) minimizes side-product accumulation .
    • Catalyst screening : DMAP or 4-(dimethylamino)pyridine derivatives enhance sulfonylation efficiency by 20–30% .
    • Solvent selection : Replacing DCM with THF improves solubility of polar intermediates, reducing reaction time .

    Q. How are impurities (e.g., dimerization byproducts) controlled during synthesis?

    • Kinetic quenching : Rapid cooling post-reaction prevents dimerization of reactive intermediates (e.g., oxalyl chloride derivatives) .
    • HPLC-MS monitoring : Identifies impurities early (e.g., dimeric species at m/z ~2× molecular weight) for targeted purification .

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